molecular formula C15H10N2O2 B11866228 1-(2-Nitrophenyl)isoquinoline CAS No. 111888-47-2

1-(2-Nitrophenyl)isoquinoline

Cat. No.: B11866228
CAS No.: 111888-47-2
M. Wt: 250.25 g/mol
InChI Key: LEDNZQKMGFTYHB-UHFFFAOYSA-N
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Description

1-(2-Nitopheryl)isoquinoline is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. It features an isoquinoline moiety, a structure known as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules . The isoquinoline structure is a key component in various compounds with documented activities, including use as antihypertensive agents, vasodilators (e.g., Papaverine), and anesthetics . The incorporation of a 2-nitrophenyl group is a common strategy in medicinal chemistry to modulate the compound's electronic properties, solubility, and binding affinity, potentially leading to unique biological activity . Researchers are exploring this and similar nitrophenyl-containing heterocycles for their potential pharmacological properties. Recent studies on analogous structures have shown promise in areas such as anticancer activity against specific cell lines (e.g., pancreatic PACA2 and lung A549 carcinoma) and demonstrated antioxidant properties . This makes 1-(2-Nitrophenyl)isoquinoline a valuable reagent for developing novel therapeutic agents and studying biological mechanisms. It is also instrumental in fundamental organic synthesis as a building block for more complex molecular architectures. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research and development purposes and are not meant for use in diagnostic procedures, clinical applications, or human consumption . They have not been approved or validated by regulatory bodies like the FDA for any medical purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111888-47-2

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

1-(2-nitrophenyl)isoquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10H

InChI Key

LEDNZQKMGFTYHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Synthetic Approaches for 1-(2-Nitrophenyl)isoquinoline Core Structures

The primary challenge in synthesizing this compound lies in the formation of the crucial carbon-carbon bond between the C1 of the isoquinoline (B145761) and the phenyl ring.

While direct multicomponent reactions (MCRs) to form this compound are not prominently documented, MCRs are instrumental in building complex precursors for subsequent cyclization. For instance, the Ugi reaction can be employed to assemble acyclic intermediates that are then subjected to conditions suitable for the Pomeranz–Fritsch reaction, demonstrating a convergent approach to diverse isoquinoline scaffolds. nih.gov This strategy combines the efficiency of MCRs in rapidly building molecular complexity with the reliability of classical named reactions for the final ring formation.

Classical condensation reactions remain a cornerstone for isoquinoline synthesis and can be adapted for this target molecule.

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline. wikipedia.orgjk-sci.comnrochemistry.com For the synthesis of this compound, a potential pathway involves the acylation of a phenethylamine (B48288) derivative with a 2-nitrophenylacetyl chloride. However, the presence of electron-withdrawing groups, such as the nitro group, can impede the electrophilic aromatic substitution required for cyclization, often necessitating harsher conditions like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃). jk-sci.comresearchgate.net A more viable, albeit longer, route involves using a precursor where the nitro group is first reduced to an amine, the Bischler-Napieralski cyclization is performed, and the nitro group is reintroduced if needed. researchgate.net

Pomeranz–Fritsch Reaction : This method constructs the isoquinoline ring from the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org To synthesize the target compound, 2-nitrobenzaldehyde (B1664092) would serve as the starting aldehyde. The subsequent intramolecular electrophilic cyclization, typically promoted by strong acids like sulfuric acid, forms the isoquinoline ring. wikipedia.org Various modifications to this reaction have been developed to improve yields and expand its scope. nih.govthermofisher.com

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer a highly efficient and direct route to the 1-aryl-isoquinoline skeleton.

Suzuki Coupling : A direct and effective method for creating the this compound core involves the Suzuki coupling of a halogenated isoquinoline with a boronic acid. core.ac.uk Specifically, 1-bromoisoquinolin-3-amine (B82021) has been successfully coupled with 2-nitrophenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to afford 1-(2-nitrophenyl)isoquinolin-3-amine in high yields. core.ac.uk This reaction directly establishes the key C-C bond, providing a modular and convergent approach.

Table 1: Suzuki Coupling for Synthesis of this compound Derivatives core.ac.uk

Starting IsoquinolineBoronic AcidCatalystBaseProductYield
1-Bromoisoquinolin-3-amine2-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃1-(2-Nitrophenyl)isoquinolin-3-amine73-92%

Radical Cyclization : Emerging strategies involve the metal-free radical cyclization of vinyl isocyanides. rsc.orgthieme.de These reactions can proceed via the functionalization of a C(sp³)–H bond, providing access to multi-functionalized isoquinolines under mild conditions without the need for a metal catalyst. rsc.orgrsc.org

Derivatization and Functionalization of the this compound Scaffold

The synthesized this compound is a valuable intermediate for creating more complex, fused heterocyclic systems. The nitro group is a key functional handle for these transformations.

The nitro group on the phenyl ring is readily reduced to an amino group, which is a versatile precursor for subsequent cyclizations. Various reducing agents can be employed for this transformation, with the choice of reagent sometimes influencing the outcome of subsequent reactions. wikipedia.orgrsc.org

Table 2: Reagents for Reduction of the Nitro Group

ReagentConditionsProductSource
H₂, Pd catalystStandard hydrogenation1-(2-Aminophenyl)isoquinoline Current time information in Bangalore, IN.
Ammonium (B1175870) formate (B1220265)Catalytic transfer hydrogenation1-(2-Aminophenyl)isoquinoline wikipedia.orgrsc.org
Sodium sulfide (B99878) (Na₂S)Can initiate further reaction cascades1-(2-Aminophenyl)isoquinoline or cyclized products wikipedia.orgrsc.org
Zinc (Zn), HClReflux conditions1-(2-Aminophenyl)isoquinoline researchgate.net

The primary strategy for annulation involves the intramolecular cyclization of the 2-amino derivative formed from the reduction of the nitro group.

Cadogan Cyclization : This reaction is a powerful method for synthesizing carbazoles and related fused systems. In the context of this compound, its amino derivative undergoes a reductive cyclization to form a new five-membered ring. The treatment of 1-(2-nitrophenyl)isoquinolin-3-amine with a deoxygenating agent like triethyl phosphite (B83602), often under microwave irradiation, prompts the formation of a reactive nitrene intermediate from the nitro group. core.ac.uk This electrophilic nitrene then attacks the adjacent isoquinoline ring nitrogen, leading to the formation of the indazolo[3,2-a]isoquinoline ring system in excellent yields. core.ac.uk This transformation represents a seamless synthesis-derivatization sequence, directly converting the product of the Suzuki coupling into a complex, fluorescent tetracyclic heteroaromatic compound. core.ac.uk

Table 3: Cadogan Cyclization for Annulation core.ac.uk

Starting MaterialReagentConditionsProductYield
1-(2-Nitrophenyl)isoquinolin-3-amineTriethyl phosphiteMicrowave, 20 minIndazolo[3,2-a]isoquinolin-6-amine79-91%

This annulation strategy highlights the synthetic utility of the this compound scaffold as a building block for polycyclic aromatic systems of interest in materials science and medicinal chemistry.

Substitution Reactions on the Isoquinoline Nucleus

The reactivity of the isoquinoline nucleus in this compound towards substitution reactions is a complex interplay of the inherent electronic properties of the bicyclic system and the directing effects of the C1-substituent. The isoquinoline scaffold itself is an aromatic heterocycle composed of a pyridine (B92270) ring fused to a benzene (B151609) ring. This fusion results in a system with distinct regions of electron density, which dictates the regioselectivity of substitution reactions.

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic attack. arsdcollege.ac.in Conversely, the benzene ring portion (the "benzenoid" ring) is more susceptible to electrophilic substitution. arsdcollege.ac.in The presence of the bulky and electron-withdrawing 1-(2-nitrophenyl) group significantly modifies this intrinsic reactivity. amerigoscientific.comontosight.ai

Electrophilic Substitution

Electrophilic aromatic substitution (EAS) on an unsubstituted isoquinoline molecule typically occurs on the electron-rich benzenoid ring, primarily at the C5 and C8 positions. arsdcollege.ac.in Under neutral conditions, however, detailed studies of electrophilic reactivity have shown the C4 position to be the most reactive site. rsc.org

The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. savemyexams.commasterorganicchemistry.comdalalinstitute.com Aromaticity is then restored by the loss of a proton from the site of attack. The stability of this intermediate determines the preferred position of substitution.

For this compound, the C1-substituent introduces significant electronic and steric effects:

Steric Effects : The substituent at C1 does not directly block the primary sites of electrophilic attack (C4, C5, C8).

Table 1: General Order of Electrophilic Reactivity for Unsubstituted Isoquinoline Positions

PositionRelative ReactivityGoverning Factors
4Most ReactiveActivation by the benzenoid ring and less deactivation from the nitrogen atom compared to C1 and C3. rsc.org
5ReactivePosition on the electron-rich benzenoid ring. arsdcollege.ac.inrsc.org
7ReactivePosition on the electron-rich benzenoid ring. rsc.org
8Moderately ReactivePosition on the benzenoid ring, but subject to some steric hindrance from the peri-position relative to the nitrogen. arsdcollege.ac.inrsc.org
6Less ReactivePosition on the benzenoid ring. rsc.org
3DeactivatedPosition on the electron-deficient pyridine ring. rsc.org
1DeactivatedPosition on the electron-deficient pyridine ring, adjacent to the nitrogen. rsc.org

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNA) on the isoquinoline system is favored at the electron-deficient C1 position. arsdcollege.ac.in The nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the addition-elimination mechanism. quora.commasterorganicchemistry.com

In the case of this compound, the C1 position is already substituted. This has two major consequences for nucleophilic attack:

Site Blocking : The primary and most activated site for nucleophilic attack is sterically and electronically occupied. Direct substitution of the 1-(2-nitrophenyl) group by another nucleophile would be an unlikely and challenging transformation without a specific activation method, such as the formation of an N-oxide.

Altered Reactivity at Other Positions : The presence of a substituent at C1 generally impedes reactions that proceed via initial attack at this position. acs.org While nucleophilic attack at other positions like C3 is possible, it is significantly less favored than at C1. There are no prominent research findings detailing successful nucleophilic substitutions at other positions on the nucleus of 1-arylisoquinolines under standard conditions.

Therefore, substitution reactions on the isoquinoline nucleus of this compound are governed by the strong directing and deactivating effects of the C1-substituent. While electrophilic substitution remains plausible at the C4, C5, and C8 positions under forcing conditions, nucleophilic substitution on the heterocyclic core is largely inhibited due to the occupation of the highly activated C1 position.

Mechanistic Investigations of Chemical Transformations

Reduction Mechanisms of the 2-Nitrophenyl Moiety

The reduction of the nitro group in the 2-nitrophenyl moiety of 1-(2-nitrophenyl)isoquinoline is a critical step that often precedes further cyclization reactions. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation, typically employing a palladium catalyst, is a common method for reducing the nitro group to an amino group. evitachem.com Another approach involves the use of iron in the presence of an acid, such as hydrochloric acid, a process known as the Bechamp reduction. nih.govacs.org This method has been shown to effectively reduce 2-nitrophenyl-substituted compounds. nih.govacs.org The reaction proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

The reduction can also be accomplished using triethyl phosphite (B83602), which acts as both a reducing and a cyclizing agent. scholarsportal.infocore.ac.uk In this case, the reduction of the nitro group leads to the in-situ formation of a nitrene intermediate. core.ac.uk

The choice of reducing agent can significantly influence the reaction pathway and the final products. For instance, the reduction of a related 2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with ammonium (B1175870) formate (B1220265) leads to the selective reduction of the nitro group, while using sodium sulfide (B99878) results in a cascade reaction involving double reduction and cyclization. nih.govnih.gov

Intramolecular Cyclization Reaction Pathways

The amino group or the nitrene generated from the reduction of the nitro group on the 2-nitrophenyl moiety can undergo intramolecular cyclization with the isoquinoline (B145761) core, leading to the formation of various fused heterocyclic systems.

The reductive cyclization of this compound is a key method for synthesizing indazolo[3,2-a]isoquinolines. scholarsportal.infocore.ac.uk This transformation can be achieved by treating this compound with a deoxygenating agent like hot triethyl phosphite. scholarsportal.info The proposed mechanism involves the in-situ generation of a nitrene intermediate from the nitro group, which then attacks the nitrogen atom of the isoquinoline ring to form the five-membered indazole ring. core.ac.uk This type of reaction is known as the Cadogan cyclization. core.ac.ukbme.hu

Microwave irradiation has been employed to facilitate this cyclization, significantly reducing reaction times. bme.hu For instance, 1-(2-nitrophenyl)isoquinolin-3-amine derivatives undergo Cadogan cyclization with triethyl phosphite under microwave irradiation at 220°C to yield indazolo[3,2-a]isoquinolin-6-amines. bme.hu The formation of the indazolo[3,2-a]isoquinoline ring system is supported by spectroscopic data, which show a characteristic downfield shift of the aryl protons in the ¹H-NMR spectra. core.ac.uk

An alternative approach to this heterocyclic system involves the [3+2] cycloaddition of benzynes with C,N-cyclic azomethine imines derived from isoquinolines. rsc.org

Table 1: Conditions for the Formation of Indazolo[3,2-a]isoquinolines

Starting Material Reagent Conditions Product Reference
1-(2'-nitrophenyl)isoquinoline Triethyl phosphite Hot Indazolo[3,2-a]isoquinoline scholarsportal.info
1-(2-nitrophenyl)isoquinolin-3-amines Triethyl phosphite Microwave irradiation, 220°C, 20 min Indazolo[3,2-a]isoquinolin-6-amines bme.hu
Isoquinolinium imides Benzynes Mild conditions N-substituted indazolo[3,2-a]isoquinolines rsc.org

Pyrrolo[2,1-a]isoquinoline (B1256269) derivatives represent another important class of compounds synthesized from isoquinoline precursors. rsc.org One of the primary synthetic routes involves a [3+2] cycloaddition reaction between an isoquinolinium ylide and a suitable dipolarophile. The isoquinolinium ylide is typically generated in situ from the N-alkylation of isoquinoline.

The synthesis of the pyrrolo[2,1-a]isoquinoline core can be accomplished through a one-pot, three-component reaction starting from isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. mdpi.comnih.gov Iron-catalyzed intramolecular acyl nitrene/alkyne metalation has also been reported for the synthesis of pyrrolo[2,1-a]isoindol-5-ones, which are structurally related to pyrrolo[2,1-a]isoquinolines. researchgate.net

A modern approach for the synthesis of complex polyaromatic scaffolds containing the indolo[2,1-a]isoquinoline framework involves a triazene-directed C-H annulation cascade. pkusz.edu.cnnih.govacs.org This method allows for the direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues from aniline (B41778) derivatives and internal alkynes in a single step. pkusz.edu.cnacs.orgresearchgate.net The triazene (B1217601) group acts as an internally cleavable directing group, which is a key advantage of this methodology. nih.govacs.org

The reaction is catalyzed by copper and involves a double C-H annulation cascade. pkusz.edu.cn Mechanistic studies, including HRMS and theoretical calculations, suggest that an unprecedented 1,2-alkyl migration may be responsible for the in situ cleavage of the directing group. nih.gov Kinetic isotope effects and DFT calculations have indicated that the alkyne insertion step is the rate-limiting step for the second C,N annulation reaction. nih.gov

Table 2: Catalytic Systems for Triazene-Directed C-H Annulation

Substrate Type Catalyst System Solvent Reference
Electron-withdrawing substituted triazenylbenzenes Cu(OPiv)₂ 1:1 MeOH/tAmOH pkusz.edu.cn
Electron-neutral and -rich triazenylbenzenes Cu(OAc)₂·H₂O DCE pkusz.edu.cn

The Thorpe-Ziegler cyclization is an intramolecular condensation reaction of dinitriles that can be utilized to construct rings, including those fused to an isoquinoline core. This reaction typically proceeds in the presence of a base.

In the context of isoquinoline chemistry, the Thorpe-Ziegler cyclization has been employed in the synthesis of thieno[2,3-c]isoquinolines. For instance, treatment of 7-acetyl-8-aryl-3-(N-aryl)carbamoylmethylsulfanyl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolines with sodium methoxide (B1231860) in methanol (B129727) leads to intramolecular Thorpe-Ziegler cyclization followed by aromatization to yield planar 7-acetyl-1-amino-6-aryl-2-(N-aryl)carbamoyl-5,8-dimethyl-8,9-dihydrothieno[2,3-c]isoquinolines. acs.org Similarly, the cyclization of an S-benzoimidazolyl derivative of an isoquinolinethione using ethanolic sodium ethoxide solution affords an aminobenzimidazolyl tetrahydrothienoisoquinoline. raco.cat

This cyclization is a key step in some multi-component reactions for the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, where it follows a sequence of Knoevenagel condensation and Michael addition. rsc.org

Rearrangement Mechanisms

The isoquinoline skeleton can undergo various rearrangement reactions, leading to the formation of different heterocyclic systems. These rearrangements can be triggered by different reaction conditions and are often part of a cascade process.

One notable rearrangement is the skeletal editing of quinolines and isoquinolines. For example, a Brønsted acid-catalyzed multicomponent reaction of quinoline (B57606) N-oxides can lead to the formation of 2-substituted indolines after cyclization and sequential rearrangement processes. nih.govbohrium.com While this example involves quinolines, similar principles of skeletal rearrangement can be applicable to isoquinoline derivatives.

Another instance involves the dearomative dimerization and skeletal rearrangement of quinolines triggered by single-electron transfer, which can lead to the formation of indole (B1671886) derivatives. chemrxiv.org This highlights the potential for significant structural reorganization within the isoquinoline framework under specific redox conditions.

A concise and metal-free approach to lactone-annelated pyrrolo[2,1-a]isoquinoline derivatives has been described that proceeds via a 1,2-rearrangement step. mdpi.commdpi.comresearchgate.net This reaction occurs in hexafluoroisopropanol and involves the transformation of 1-R-1-ethynyl-2-vinylisoquinolines. mdpi.commdpi.com

1,2-Alkyl Migration Processes

The 1,2-alkyl migration is a key step in the Wagner-Meerwein rearrangement and other related transformations. wikipedia.orgacs.org This process involves the movement of an alkyl group to an adjacent atom. In the context of this compound derivatives, such migrations can be influenced by the electronic and steric properties of the substituents on both the isoquinoline and the nitrophenyl rings.

A notable example is the α-ketol rearrangement, which transforms α-hydroxy aldehydes or ketones into their constitutional isomers through a 1,2-alkyl or aryl migration. acs.org This reaction proceeds to the more thermodynamically stable isomer. acs.org Another relevant transformation is the benzilic acid rearrangement, where a 1,2-alkyl/aryl shift occurs following the nucleophilic addition of a hydroxide (B78521) or alkoxide to a dicarbonyl compound. acs.org

Furthermore, research on the synthesis of indolo[2,1-a]isoquinoline analogues has provided evidence for an unprecedented 1,2-alkyl migration. pkusz.edu.cn High-resolution mass spectrometry and theoretical calculations suggest that this migration is responsible for the in situ cleavage of a triazene directing group. pkusz.edu.cn This finding underscores the potential for complex intramolecular rearrangements in isoquinoline-based systems.

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the transformations of isoquinoline derivatives, enabling a wide range of reactions with high efficiency and selectivity. Both transition-metal and organocatalytic systems have been employed to facilitate reactions involving the isoquinoline core.

Ruthenium(II) catalysts have been successfully used for the annulation of pyrazole (B372694) derivatives with alkynes to synthesize pyrazolo[5,1-a]isoquinolines. nio.res.in The proposed mechanism involves the deprotonation of the substrate by acetate (B1210297) to form a five-membered organoruthenacyclic intermediate. This intermediate then undergoes the addition of an alkyne, followed by reductive elimination to yield the product and regenerate the active ruthenium(II) catalyst. nio.res.in In some cases, copper(II) acetate is used as an oxidant to regenerate the active catalyst. nio.res.in

Copper-catalyzed reactions have also been extensively studied for the dearomatization of N-heteroarenes, including isoquinolines. nih.gov These reactions often proceed through the formation of a complex between the isoquinoline and the copper catalyst, which activates the heterocycle for nucleophilic attack. nih.gov For example, the copper-catalyzed hydrosilylation of quinolines and isoquinolines can lead to the formation of 1,2-dihydroisoquinolines. nih.gov

Palladium-catalyzed reactions, such as the Heck coupling and Sonogashira reaction, are also widely used in the synthesis of substituted isoquinolines and their derivatives. mdpi.com For instance, the synthesis of 3,4-disubstituted quinolin-2(1H)-ones involves a palladium-catalyzed coupling followed by an intramolecular cyclization. mdpi.com The mechanism of this cyclization involves the intramolecular nucleophilic attack of a carbanion on a carbon-carbon triple bond. mdpi.com

Nucleophilic and Electrophilic Substitution Reaction Mechanisms

The isoquinoline ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the position of attack being influenced by the reaction conditions and the nature of the substituents present on the ring. arsdcollege.ac.in

Nucleophilic Substitution:

Nucleophilic substitution reactions on the isoquinoline ring typically occur at the C-1 position. arsdcollege.ac.iniust.ac.ir This is because the nitrogen atom deactivates the pyridine (B92270) ring, making the C-1 and C-3 positions electron-deficient. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound would further enhance the electrophilicity of the isoquinoline core, although its direct effect on the C-1 position is transmitted through the sigma bond framework.

Common nucleophilic substitution reactions include amination, where isoquinoline reacts with sodium amide (Chichibabin reaction) to yield 1-aminoisoquinoline. arsdcollege.ac.in The introduction of a nitro group at the C-1 position of isoquinolines can be achieved using a mixture of potassium nitrite (B80452), dimethylsulfoxide, and acetic anhydride. iust.ac.ir The key step is the nucleophilic addition of the nitrite to the heterocycle, which is activated by quaternization. iust.ac.ir

The nitro group on the phenyl ring can also undergo nucleophilic substitution, or more commonly, reduction to an amino group, which can then be further functionalized. smolecule.comevitachem.com

Electrophilic Substitution:

Electrophilic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring, primarily at the C-5 and to a lesser extent at the C-8 positions. arsdcollege.ac.incutm.ac.in This is due to the deactivating effect of the protonated nitrogen atom on the pyridine ring under acidic conditions typically used for electrophilic aromatic substitution. arsdcollege.ac.in The reactivity of isoquinoline towards electrophilic substitution is greater than that of pyridine. shahucollegelatur.org.in

The presence of substituents on the benzene ring can influence the outcome of electrophilic reactions. For instance, the oxidation of 5-aminoisoquinoline (B16527) affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in For this compound, the nitro group on the phenyl ring is a strong deactivating group, which would make electrophilic substitution on that ring highly unfavorable.

The reactive centers in isoquinoline scaffolds allow for derivatization via electrophilic or nucleophilic substitution, enabling the synthesis of a wide range of biologically active molecules. iucr.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules like 1-(2-nitrophenyl)isoquinoline in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound and its analogs.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For instance, in derivatives of this compound, the aromatic protons of both the isoquinoline (B145761) and nitrophenyl rings typically appear as multiplets in the downfield region of the spectrum. mdpi.comnih.gov The chemical shifts and coupling patterns of these protons are diagnostic of the substitution pattern on the aromatic rings.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its hybridization and electronic environment. The signals for the carbon atoms in the aromatic rings of this compound derivatives are observed in the aromatic region of the ¹³C NMR spectrum. researchgate.net Theoretical calculations of ¹³C chemical shifts, often performed using methods like the GIAO (Gauge-Including Atomic Orbital) approach at the HF/6-31++G(d,p) level of theory, can be compared with experimental data to aid in the assignment of carbon signals. tsijournals.com

A specific example is the ¹H NMR spectrum of N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-one, which showed a signal for the 4-H proton at 5.69 ppm as a double doublet, indicating specific axial and equatorial interactions. scielo.org.co

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
1-(Isoquinolin-3-yl)azetidin-2-oneCDCl₃3.16 (t, 2H, CH₂); 3.91 (t, 2H, CH₂); 7.46 (t, 1H, isoquin.); 7.64 (t, 1H, isoquin.); 7.78 (d, J = 8.3 Hz, 1H, isoquin.); 7.89 (d, J = 7.9 Hz, 1H, isoquin.); 8.05 (s, 1H, isoquin.); 9.01 (s, 1H, isoquin.)36.24, 38.30, 107.47, 125.97, 126.52, 126.67, 127.88, 131.16, 137.82, 145.43, 151.72, 165.30
1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-oneDMSO-d₆4.06–4.11 (m, 2H, CH₂), 4.24–4.29 (m, 2H, CH₂), 7.52 (t, 1H, arom.), 7.71 (t, 1H, arom.), 7.88–7.94 (m, 3H, arom.), 8.05 (d, J = 8.3 Hz, 1H, arom.), 8.26 (d, J = 9.1, 2H, arom.), 8.55 (s, 1H, arom.), 9.19 (s, 1H, arom.)Not explicitly provided.

Note: The data presented is for related isoquinoline derivatives and serves to illustrate the types of information obtained from NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., inverse-detected 2D NMR)

To overcome the complexities and overlapping signals often present in one-dimensional NMR spectra of intricate molecules, two-dimensional (2D) NMR techniques are employed. youtube.comsinica.edu.tw These experiments provide correlation maps between different nuclei, revealing their connectivity through chemical bonds.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is invaluable for tracing out the spin systems within the isoquinoline and nitrophenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the nitrophenyl group to the isoquinoline core.

Inverse-detected 2D NMR experiments, such as HSQC and HMBC, are particularly advantageous as they offer enhanced sensitivity by detecting the higher-frequency proton signals. scielo.org.co The collective data from these 2D NMR experiments allows for the unambiguous assignment of nearly all proton and carbon signals in the molecule. researchgate.netresearchgate.net

Solid-State NMR Applications

While solution-state NMR is the most common method for characterizing soluble organic compounds, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of materials in their solid form. bruker.com For crystalline or poorly soluble derivatives of this compound, ssNMR can be a powerful tool. bruker.comwarwick.ac.uk By overcoming the line broadening effects present in solids through techniques like magic-angle spinning (MAS), ssNMR can provide information on molecular conformation and packing in the crystalline lattice. mdpi.com Although specific ssNMR studies on this compound were not found, the technique holds potential for characterizing its solid-state properties.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can precisely determine the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com

The fragmentation pattern observed in the mass spectrum under collision-induced dissociation (CID) can also offer valuable structural information. pkusz.edu.cn The fragmentation of related phenethylamides, which are precursors to some isoquinolines, has been shown to proceed through the formation of intermediate ion-neutral complexes, leading to characteristic product ions. nih.gov For example, the fragmentation of phenethylamides containing a 2-nitrobenzoic acid moiety often results in a dominant acylium ion. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sinica.edu.twresearchgate.net In the case of this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.

Key vibrational frequencies for derivatives of this compound include:

NO₂ group: Strong asymmetric and symmetric stretching vibrations typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. mdpi.comscielo.org.co

C=N and C=C bonds: Stretching vibrations associated with the isoquinoline ring system are observed in the aromatic region of the spectrum. mdpi.com

C-H bonds: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹. nih.gov

For example, the IR spectrum of N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-one shows characteristic absorption bands for the amine and amide groups at 3394 and 1666 cm⁻¹, respectively, and signals for the nitro group at 1512 and 1342 cm⁻¹. scielo.org.co Similarly, a derivative, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, displays IR bands at 3482 cm⁻¹ (O-H), 3235 cm⁻¹ (N-H), 2220 cm⁻¹ (C≡N), and 1708 cm⁻¹ (C=O). nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch1500 - 1560
Nitro (NO₂) Symmetric Stretch1345 - 1385
Aromatic C=C and C=N Stretch~1400 - 1600
Aromatic C-H Stretch> 3000
Carbonyl (C=O) Stretch (in derivatives)~1660 - 1710
Nitrile (C≡N) Stretch (in derivatives)~2210 - 2220
Hydroxyl (O-H) Stretch (in derivatives)~3400 - 3500
Amine (N-H) Stretch (in derivatives)~3200 - 3400

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.govacs.org This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule and its packing arrangement in the crystal lattice.

For derivatives of this compound, X-ray crystallography can confirm the connectivity of the atoms and establish the relative stereochemistry. For example, in the structure of a related compound, 3-{[6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methylidene}-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one, the nitrophenyl substituent was found to be in an equatorial position. nih.gov The analysis of the crystal structure of another derivative revealed that the nitro group is essentially coplanar with the phenyl ring to which it is attached. nih.gov Intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal packing, can also be identified. nih.gov

The structures of several complex isoquinoline derivatives containing a nitrophenyl group have been successfully determined by X-ray diffraction, confirming the structures proposed by spectroscopic methods. acs.orgnih.govacs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and optimized geometry. thaiscience.info These calculations are foundational for predicting a wide range of molecular properties, from reactivity to spectroscopic behavior. hakon-art.com For 1-(2-Nitrophenyl)isoquinoline, DFT methods are employed to determine key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govscirp.org A smaller energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Illustrative FMO Energies and Energy Gaps for Isoquinoline (B145761) Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Reference Isoquinoline (MPBIR) -5.762 -1.938 3.824
Derivative MPBID1 -5.811 -2.061 3.750
Derivative MPBID4 -6.225 -3.146 3.079
Derivative MPBID5 -6.004 -2.027 3.977

(Data is illustrative, based on similar compounds from research and should be interpreted as such nih.gov)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. wolfram.com

Red and Yellow Regions: Indicate negative potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, or electron-deficient areas. These are the sites for potential nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the isoquinoline ring. thaiscience.inforesearchgate.net These sites represent the primary locations for interaction with electrophiles or for hydrogen bond donation. Conversely, regions of positive potential (blue) would likely be found on the hydrogen atoms of the aromatic rings, indicating their susceptibility to nucleophilic attack. researchgate.net

Quantum Descriptors of Global Reactivity

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. nih.govscirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons from the environment. ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

These descriptors help to rationalize the chemical behavior of this compound, predicting its stability and propensity to act as an electron donor or acceptor in reactions. hakon-art.com

Table 2: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO Energy to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when adding an electron
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to charge transfer; stability
Chemical Softness (S) S = 1 / η Measure of reactivity
Electronegativity (χ) χ = (-EHOMO - ELUMO) / 2 Electron attracting power
Electrophilicity Index (ω) ω = (EHOMO + ELUMO)² / (8(ELUMO - EHOMO)) Capacity to accept electrons

(Formulas are derived from conceptual DFT hakon-art.comnih.govrasayanjournal.co.in)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by modeling the entire reaction pathway. arxiv.orgethz.ch This involves identifying the minimum energy path connecting reactants to products, which proceeds through one or more transition states (TS). A transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for the reaction to occur. arxiv.org

For this compound, this type of analysis could be applied to various potential reactions, such as the reduction of the nitro group to an amino group, or nucleophilic aromatic substitution on either the nitrophenyl or isoquinoline ring. Using DFT calculations, researchers can:

Optimize the geometries of reactants, products, and any intermediates.

Locate the transition state structure for each elementary step of the reaction.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. nih.gov

Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This analysis provides a comprehensive understanding of the reaction's feasibility, kinetics, and mechanism at an atomic level. ethz.chnih.gov

Spectroscopic Property Prediction (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Theoretical calculations are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation and characterization of novel compounds.

UV-Vis Absorption: The electronic absorption spectrum of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comulakbim.gov.tr This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. The predicted spectrum would likely feature intense π → π* transitions associated with the aromatic systems and potentially lower-intensity n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. mdpi.com

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately calculated using the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. researchgate.net Theoretical chemical shifts are calculated for the optimized molecular geometry and are then often scaled and compared with experimental data. This comparison is a powerful tool for verifying the proposed structure and understanding the electronic environment of each atom in the molecule. mdpi.com

Hydrogen Bonding Interactions and Basicity Studies

The structure of this compound contains potential hydrogen bond acceptor sites, namely the nitrogen atom of the isoquinoline ring and the two oxygen atoms of the nitro group. DFT studies can be used to model and quantify the interactions between these sites and hydrogen bond donors (e.g., water, alcohols). frontiersin.org By calculating the interaction energy, optimized geometry, and changes in vibrational frequencies of the hydrogen-bonded complex, the strength and nature of these interactions can be determined. rsc.orgresearchgate.net

The basicity of the molecule, primarily associated with the lone pair of electrons on the isoquinoline nitrogen, can also be assessed computationally. The proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton, can be calculated. A higher proton affinity indicates greater basicity. These studies are crucial for understanding the molecule's behavior in protic solvents and its potential to interact with biological targets through hydrogen bonding. nih.gov

Molecular Mechanisms of Biological Interaction and Target Engagement

Enzyme and Receptor Interaction Mechanisms

The unique structural arrangement of 1-(2-Nitrophenyl)isoquinoline, featuring a rigid isoquinoline (B145761) scaffold and a reactive nitrophenyl group, facilitates a range of molecular interactions that are crucial for its biological effects.

Topoisomerase I Inhibition Mechanisms

While direct studies on this compound are limited, research on structurally related nitrated indenoisoquinolines provides significant insights into its potential mechanism as a Topoisomerase I (Top1) inhibitor. These compounds are recognized as potent inhibitors of Top1, with activity comparable to the well-known inhibitor, camptothecin. nih.gov The inhibitory action is largely attributed to the presence of the nitro group on the isoquinoline ring, which is crucial for the compound's biological activity. nih.govnih.gov

The proposed mechanism involves the stabilization of the Top1-DNA cleavage complex. Topoisomerase I functions by creating a transient single-strand break in the DNA to relieve torsional stress, forming a covalent intermediate. wikipedia.org Inhibitors like the nitrated indenoisoquinolines intercalate at the site of this break and prevent the re-ligation of the DNA strand. Molecular docking studies of these compounds have identified key interactions with active site residues, particularly ARG364. nih.gov It is hypothesized that this compound would adopt a similar binding mode, where the nitro group plays a critical role in the electronic interactions that stabilize this ternary complex, ultimately leading to cytotoxic effects in cancer cells.

RET Enzyme Interaction and Modulation

Derivatives of this compound, specifically 5, 6, 7, 8-tetrahydroisoquinolines bearing a 2-nitrophenyl group, have been identified as inhibitors of the RET (Rearranged during Transfection) enzyme, a receptor tyrosine kinase. Molecular docking studies have been instrumental in elucidating the interaction of these compounds with the RET enzyme.

For instance, certain tetrahydroisoquinoline derivatives have shown binding energies ranging from -5.2 to -6.8 kcal/mol. nih.govresearchgate.net Although these values indicate inhibitory potential, they are less potent than the standard inhibitor alectinib, which has a binding energy of -7.2 kcal/mol. nih.govaun.edu.eg The interaction with the RET enzyme is a key factor in the observed anticancer and apoptotic activities of these compounds. nih.govaun.edu.eg

Binding Energies of Tetrahydroisoquinoline Derivatives with RET Enzyme
CompoundBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Compound 3-5.2Alectinib-7.2
Compound 7-5.6
Compound 9b-6.8Alectinib-7.2

Cholinesterase (AChE and BuChE) Inhibition Mechanisms

The isoquinoline alkaloid scaffold is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govacs.orgmdpi.comnih.govresearchgate.net Studies on various isoquinoline alkaloids have demonstrated significant inhibitory activities, with some compounds showing IC50 values in the low micromolar range. nih.govmdpi.com For example, mucroniferanine H, an isoquinoline alkaloid, displayed an IC50 of 2.31 μM against AChE. nih.gov

The inhibitory mechanism of these compounds often involves a mixed-mode of inhibition. nih.gov Furthermore, the presence of a nitro group can significantly enhance cholinesterase inhibitory activity. A molecular docking study of 1-nitro-2-phenylethane, a compound with a nitro group, revealed that the nitro group is positioned near the catalytic serine residue of acetylcholinesterase, forming a strong hydrogen bond with its hydroxyl group. researchgate.netnih.gov This interaction is believed to be responsible for its significant inhibitory activity. researchgate.netnih.gov Based on these findings, it is plausible that this compound inhibits cholinesterases through a similar mechanism, where the isoquinoline core interacts with the enzyme's active site and the electronegative nitro group forms key hydrogen bonds with catalytic residues.

Cholinesterase Inhibitory Activity of Selected Isoquinoline Alkaloids
CompoundEnzymeIC50 (μM)
Mucroniferanine HAChE2.31
Mucroniferanine HBuChE36.71
ChelerythrineAChE0.72
ChelerythrineBuChE2.15
AromolinehBuChE0.82

Alpha-adrenoceptor Binding and Blocking Mechanisms

Isoquinoline derivatives have been investigated for their activity at alpha-adrenergic receptors. For example, (10bS)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline oxalate (YSL-3S) has been characterized as a competitive antagonist at presynaptic alpha2-adrenoceptors. nih.gov This compound inhibits the binding of the radioligand [3H]rauwolscine in a concentration-dependent manner, with a Ki value of 98.2 nM. nih.gov The antagonistic action is further demonstrated by its ability to cause a parallel, rightward shift in the dose-response curve of the agonist clonidine. nih.gov This suggests that this compound, by virtue of its isoquinoline core, may also act as an antagonist at alpha-adrenoceptors, blocking the actions of endogenous adrenergic agonists. nih.gov

DNA Gyrase Interaction

The isoquinoline scaffold is a key feature in a number of DNA gyrase inhibitors. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial survival, making it an attractive target for antibiotics. mdpi.com Some isoquinoline derivatives have shown excellent DNA gyrase inhibition, with IC50 values in the sub-micromolar range. nih.gov For instance, certain (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones exhibit IC50 values as low as 0.25 μM. nih.gov

The mechanism of inhibition can vary. Some isoquinoline-based compounds act as typical inhibitors, while others, such as isoquinoline sulfonamides, function as allosteric inhibitors. nih.gov These allosteric inhibitors bind to a hydrophobic pocket in the GyrA subunit, a mode of action distinct from that of fluoroquinolones. nih.gov Molecular docking studies have been employed to understand the binding mode of these compounds within the active site of DNA gyrase A. nih.gov It is proposed that this compound could interact with DNA gyrase through a similar mechanism, interfering with its function and thus exhibiting antibacterial properties.

DNA Gyrase Inhibitory Activity of Isoquinoline Derivatives
CompoundIC50 (μM)
Compound 5c0.55
Compound 5e0.45
Compound 5h0.25
Clorobiocin (standard)0.5

Protein Ligand Interactions (e.g., SARS-CoV-2 Omicron Protease)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs. In silico studies have explored the potential of isoquinoline alkaloids as inhibitors of SARS-CoV-2 Mpro. nih.gov One such study found that the isoquinoline alkaloid Coptisine exhibited a strong binding energy of -9.15 kcal/mol with the Mpro active site. nih.gov

Similarly, quinoline (B57606) derivatives have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), another essential viral enzyme. amazonaws.comnih.govresearchgate.net These compounds have demonstrated potent PLpro inhibition and antiviral activity. amazonaws.comnih.govresearchgate.net While specific studies on this compound against the Omicron variant's protease are not yet available, the existing research on related compounds suggests that the isoquinoline scaffold can effectively interact with the active sites of coronaviral proteases. The binding is often characterized by hydrogen bonds and π-π interactions with key residues such as His41 and Glu166 in the Mpro active site. tandfonline.com

Cellular Pathway Modulation and Mechanistic Insights

The biological activity of this compound and its derivatives is rooted in their ability to modulate key cellular pathways, leading to outcomes such as programmed cell death and the halting of cell proliferation. Research into these mechanisms has provided a deeper understanding of how these compounds engage with cellular machinery.

Apoptotic Induction Pathways

Several studies have highlighted the pro-apoptotic capabilities of nitrophenyl-containing isoquinoline derivatives. For instance, certain novel tetrahydroisoquinoline compounds have been shown to induce a significant increase in apoptosis in cancer cell lines. In one study, a newly synthesized tetrahydroisoquinoline derivative triggered a 59-fold increase in apoptosis in the HEPG2 human liver cancer cell line. researchgate.netnih.govresearchgate.net This induction of apoptosis is a critical mechanism for the anti-cancer effects of these compounds. researchgate.net The process of apoptosis, or programmed cell death, is a desirable outcome in cancer therapy as it leads to the safe and effective removal of malignant cells. Further investigations have shown that isoquinoline derivatives can promote apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin at the protein level. nih.gov This downregulation allows for the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov

Inhibition of Protein Synthesis

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, motility, and intracellular transport. nih.gov The dynamic nature of microtubules, characterized by periods of polymerization and depolymerization, is vital for their function. nih.gov Disruption of these dynamics is a proven strategy for anti-cancer drug development, with compounds like paclitaxel and vinca alkaloids functioning through this mechanism. mdpi.com However, there is currently a lack of specific research demonstrating that this compound directly disrupts microtubule dynamics.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding

Influence of Substituents on Reactive Centers and Target Binding

The biological activity of the isoquinoline scaffold can be significantly modulated by the introduction of various substituents. In the case of nitrophenyl-containing isoquinolines, the position and nature of these substituents play a crucial role in their anti-cancer and antioxidant properties.

The synthesis of a series of 5,6,7,8-tetrahydroisoquinolines bearing a 3- or 4-nitrophenyl group has allowed for the exploration of these structure-activity relationships. nih.govresearchgate.net For example, the reaction of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones with various halo compounds such as ethyl iodide, 2-chloroacetamide, and N-aryl-2-chloroacetamides has yielded a diverse library of derivatives. nih.gov The evaluation of these compounds against pancreatic (PACA2) and lung (A549) cancer cell lines revealed that some derivatives exhibited moderate to strong activity. nih.gov

Further studies on new tetrahydroisoquinoline derivatives demonstrated that specific substitutions could enhance their potency against different cancer cell lines. For instance, one derivative was found to be most active against MCF7 breast cancer cells, while another showed the highest activity against HEPG2 liver cancer cells. nih.gov Molecular docking studies have provided insights into the potential binding of these compounds to molecular targets like the RET enzyme and Heat Shock Protein 90 (HSP90). nih.gov For example, one compound was found to bind to the RET enzyme with a binding energy of -6.8 kcal/mol, comparable to the standard inhibitor alectinib (-7.2 kcal/mol). nih.gov Another derivative showed a similar binding energy of -6.8 kcal/mol for HSP90, close to the standard onalespib (-7.1 kcal/mol). nih.gov These findings suggest that the substituents on the isoquinoline core influence the binding affinity to these protein targets, thereby affecting the biological response.

Table of Biological Activity of Tetrahydroisoquinoline Derivatives

CompoundTarget Cell LineObserved EffectBinding Target (from docking studies)Binding Energy (kcal/mol)
Compound 3 (a tetrahydroisoquinoline derivative)HEPG2 (Liver Cancer)59-fold increase in apoptosis; Cell cycle arrest at G0-G1 and G2/M phasesHSP90-6.8
Compound 8b (a tetrahydroisoquinoline derivative)MCF7 (Breast Cancer)Most active compound against this cell line in the studyRET enzyme-6.8
Alectinib (Standard)--RET enzyme-7.2
Onalespib (Standard)--HSP90-7.1

Role of the Nitro Group in Molecular Reactivity and Interaction

The presence and position of the nitro (-NO2) group on the phenyl ring of this compound and its derivatives are critical determinants of the molecule's reactivity and its interaction with biological targets. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution across the entire molecular scaffold, which in turn affects its binding affinity and reactivity.

The nitro group's electron-withdrawing properties, exerted through both inductive and resonance effects, can reduce the electron density of the aromatic system. nih.gov This modulation of the electronic landscape can be crucial for the molecule's ability to interact with specific residues within the binding pockets of target proteins. For instance, in the context of anticancer activity, the altered electron distribution can enhance the compound's ability to form favorable interactions, such as pi-stacking or hydrogen bonds, with key amino acid residues in enzymes like RET (Rearranged during Transfection) and heat shock protein 90 (HSP90). nih.govresearchgate.net

The reactivity of the nitro group itself can also be a factor in the biological activity of these compounds. Nitroaromatic compounds can undergo metabolic reduction in biological systems to form reactive intermediates. svedbergopen.com While not explicitly detailed for this compound in the provided context, this is a general mechanism by which nitro-containing compounds can exert cytotoxic effects, which is relevant to their potential as anticancer agents.

The following table summarizes the influence of the nitro group on the molecular interactions of nitrophenyl-substituted isoquinoline derivatives based on available research findings.

Compound Series Target Enzyme Key Findings on the Role of the Nitro Group
Tetrahydroisoquinolines bearing a nitrophenyl groupRET, HSP90The position of the nitro group on the phenyl ring affects the binding energy and interaction with the enzyme's active site. nih.govresearchgate.net
5,6,7,8-Tetrahydroisoquinolines with 3- or 4-nitrophenyl groupsNot specifiedThe presence of the nitrophenyl group is a key structural feature for the observed anticancer and antioxidant activities. nih.govresearchgate.net

Impact of Side Chain Modifications on Molecular Recognition

Modifications to the side chains of the this compound scaffold have a profound impact on molecular recognition and, consequently, the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies on various series of these compounds have demonstrated that even minor alterations to the side chains can significantly affect their potency and selectivity. nih.govsemanticscholar.org

Research on new tetrahydroisoquinoline compounds has shown that modifications at different positions of the isoquinoline core lead to a range of biological activities. nih.govresearchgate.net For instance, the introduction of different substituents through reactions with methyl iodide, chloroacetonitrile, or ethyl chloroacetate results in derivatives with varying cytotoxic activities against cancer cell lines such as MCF7 and HEPG2. nih.govresearchgate.net This highlights the importance of the side chains in dictating the interaction of these molecules with their biological targets.

The nature of the side chain can influence several factors crucial for molecular recognition, including:

Binding Affinity: The size, shape, and chemical properties (e.g., hydrophobicity, hydrogen bonding capacity) of the side chain can either enhance or diminish the binding affinity of the compound for its target. For example, in a series of substituted isoquinolin-1-ones, an O-(3-hydroxypropyl) substitution was found to exhibit the best antitumor activity, suggesting a favorable interaction of this specific side chain with the biological target. nih.gov

Selectivity: By carefully designing the side chains, it is possible to achieve selectivity for a particular biological target over others. This is a critical aspect of drug design, aiming to minimize off-target effects.

The following interactive data table presents a summary of research findings on how different side chain modifications on the isoquinoline core impact the biological activity, which is a direct reflection of molecular recognition.

Core Scaffold Side Chain Modification Resulting Compound(s) Observed Impact on Biological Activity
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneReaction with methyl iodideCompound 3Most active against HEPG2 cell lines. nih.govresearchgate.net
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneReaction with N-arylchloroacetamidesCompounds 8a-bCompound 8b was the most active against MCF7 cell lines. nih.gov
Substituted isoquinolin-1-onesO-(3-hydroxypropyl) substitutionCompound 15Exhibited the best antitumor activity. nih.gov

These findings underscore the critical role of side chain engineering in the development of this compound derivatives with desired biological profiles. The systematic exploration of different side chains is a key strategy in optimizing the molecular recognition of these compounds for their therapeutic targets.

Advanced Applications in Chemical Sciences

Ligand Design and Coordination Chemistry

The isoquinoline (B145761) moiety is a well-established N-heterocyclic building block in coordination chemistry, capable of binding to metal centers through its nitrogen atom. The presence of the appended 2-nitrophenyl group in 1-(2-Nitrophenyl)isoquinoline introduces additional potential coordination sites and electronic modulation, making it a versatile platform for ligand design.

The structure of this compound is particularly suited for acting as a chelating ligand, especially in the formation of cyclometalated complexes with transition metals like platinum(II). Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable ring structure known as a metallacycle.

In a manner similar to other phenyl-substituted nitrogen heterocycles, such as 6-phenylpurine or phenyldiazine, this compound can participate in N^C cyclometalation. nih.govrsc.org This process typically involves the coordination of the isoquinoline nitrogen atom to the Pt(II) center, followed by the activation of a C-H bond on the nitrophenyl ring to form a direct Pt-C bond. This dual N^C coordination creates a highly stable five- or six-membered metallacycle, forming the core of an oligocyclic platinum(II) complex. nih.gov The resulting square-planar geometry around the platinum center is a common feature in such complexes. nih.govrsc.org The electronic properties of the complex can be further tuned by other ligands occupying the remaining coordination sites on the platinum atom. nih.gov The formation of these stable chelates is a key principle in designing robust metal complexes for various applications, including catalysis and materials science. rsc.orgnih.govmdpi.com

Asymmetric catalysis, which facilitates the synthesis of a specific enantiomer of a chiral product, heavily relies on the design of effective chiral ligands. nih.govrsc.org The isoquinoline scaffold is a privileged structure in this field, with numerous chiral derivatives being developed and successfully applied. armchemfront.comrsc.org For instance, chiral diamines built on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as highly effective ligands in metal-catalyzed asymmetric transfer hydrogenation reactions, yielding products with significant enantiomeric excess. mdpi.comresearchgate.net

For this compound to be used in asymmetric catalysis, chirality must be introduced into its structure. This could be achieved by creating atropisomers, where restricted rotation around the single bond connecting the isoquinoline and nitrophenyl rings gives rise to non-superimposable, mirror-image conformers. The steric hindrance caused by the nitro group and the isoquinoline ring system could potentially allow for the isolation of stable atropisomeric enantiomers. These chiral-at-axis ligands could then create a specific three-dimensional environment around a metal center, guiding an incoming substrate to react in a stereoselective manner. This strategy has been effective for other classes of biaryl ligands and is a promising avenue for the application of this compound derivatives in chiral synthesis. nih.govresearchgate.net

Ligand Scaffold (Analogue)Metal CatalystReaction TypeAchieved Enantioselectivity (ee)
(R)-CAMPY (Chiral Tetrahydroquinoline)RhodiumAsymmetric Transfer HydrogenationUp to 69%
(R)-Me-CAMPY (Chiral Tetrahydroquinoline)RhodiumAsymmetric Transfer HydrogenationUp to 69%

Development of Functional Materials

Functional materials are designed with specific properties that allow them to perform a particular function, such as conducting electricity or responding to light. The unique electronic characteristics of this compound, arising from the combination of a π-conjugated isoquinoline system and an electron-accepting nitrophenyl group, make it an interesting candidate for the development of such materials.

Intrinsically conducting polymers (ICPs) are organic polymers that possess electrical conductivity. sigmaaldrich.com A key requirement for a polymer to be conductive is a continuous, extended network of π-conjugated orbitals along its backbone, which allows for the delocalization of charge carriers (electrons or holes) upon doping. msstate.edu

Polymers derived from this compound could potentially form such a π-conjugated system. Polymerization could theoretically proceed through C-H activation or other coupling reactions to link the aromatic units together. The resulting polymer would feature a backbone with alternating isoquinoline and nitrophenyl moieties. The presence of the electron-withdrawing nitro group could also facilitate n-doping (reduction), a process that introduces electrons as charge carriers. While most conducting polymers are p-type (hole conductors), the development of stable and processable n-type polymers is a significant area of research. nih.gov The design of polymers based on this compound represents a potential strategy for creating new semiconducting or conducting materials for applications in plastic electronics. beilstein-journals.org

The photophysical properties of a molecule determine its interaction with light and its potential use in optical materials and sensors. unibo.it The this compound structure contains a fluorophore (the isoquinoline ring) and a group known to influence fluorescence (the nitrophenyl ring). This combination is characteristic of a "push-pull" system, where electron-donating and electron-accepting parts of the molecule are linked, often leading to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

This ICT character can make the molecule's fluorescence highly sensitive to its environment, such as solvent polarity. nih.gov Furthermore, the nitroaromatic group is a well-known fluorescence quencher. This property is often exploited in the design of fluorescent sensors. For example, a sensor molecule can be designed to be non-fluorescent in its native state due to quenching by a nitro group. Upon binding to a specific analyte, a conformational or electronic change can occur that disrupts the quenching mechanism, "turning on" the fluorescence and signaling the presence of the analyte. semanticscholar.org Quinoline (B57606) and isoquinoline derivatives are frequently used as the fluorescent signaling unit in such probes for detecting metal ions and other small molecules with very low detection limits. researchgate.netmdpi.com Therefore, this compound and its derivatives hold significant potential for development as active components in optical sensors or as environmentally sensitive dyes.

Sensor Type (Analogue)AnalyteDetection Principle
Quinoline-based probe2,4,6-trinitrophenol (TNP)Fluorescence Quenching
Pyrazoloquinoline derivativeZn²⁺ ionsChelation-Enhanced Fluorescence
Pyrroloquinoline derivativeLysineAnalyte-induced reaction

Probes and Reagents in Chemical Biology Research

Chemical probes are selective small molecules used to study and manipulate biological systems by modulating the function of a specific protein target. escholarship.orgyoutube.com Fluorescent probes, a subset of these tools, are essential for visualizing biological processes, such as tracking molecules within living cells. nih.govnih.govmdpi.comyoutube.com The design of a fluorescent probe typically involves linking a fluorophore to a recognition element that selectively binds to the biological target. nih.govsci-hub.ru

The this compound scaffold is a promising candidate for the development of chemical probes. The isoquinoline core can serve as the fluorescent reporter group, as demonstrated by its use in probes for various biological targets. nih.gov The nitrophenyl group can act either as part of the recognition element or as a modulator of fluorescence. Studies on related nitrophenyl-substituted tetrahydroisoquinolines have shown that these molecules exhibit biological activity, including anticancer and antioxidant properties, indicating they interact with biological targets. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net By modifying the structure of this compound, for example by adding specific functional groups to promote binding to a particular protein, it is possible to design targeted probes. Such a probe could signal its binding event through a change in fluorescence, enabling researchers to study the localization and function of its target protein within a cellular context.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1-arylisoquinolines has traditionally relied on classic condensation reactions, which often necessitate harsh conditions. Future research should prioritize the development of milder, more efficient, and versatile synthetic routes to 1-(2-nitrophenyl)isoquinoline.

Classic methods such as the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide, serve as a foundational approach. wikipedia.orgnrochemistry.comorganic-chemistry.org However, these reactions typically require strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at high temperatures, which can limit functional group tolerance. wikipedia.orgjk-sci.com Modern modifications using milder activating agents like trifluoromethanesulfonic anhydride (Tf₂O) represent an improvement but still follow a traditional pathway. nih.gov

A significant leap forward would involve leveraging transition-metal-catalyzed cross-coupling and C-H activation strategies. These methods have emerged as powerful tools for constructing C-C bonds with high atom economy and under significantly milder conditions. researchgate.netorganic-chemistry.org A promising future direction is the direct C-H arylation of the isoquinoline (B145761) core at the C1 position using a suitable 2-nitrophenylating agent. Catalytic systems based on palladium, ruthenium, or iridium could facilitate this transformation, potentially offering a more direct and efficient route that avoids the multi-step sequences of classical syntheses. researchgate.netresearchgate.netnih.gov

The table below outlines a comparison of potential synthetic approaches, highlighting the proposed advantages of modern catalytic methods as a direction for future research.

MethodologyTypical ReagentsConditionsProposed Advantages for Future Synthesis
Bischler-Napieralski β-phenylethylamide, POCl₃ or P₂O₅High Temperature (Reflux)Established route
Modified Bischler-Napieralski β-phenylethylamide, Tf₂O, 2-chloropyridineLow to Ambient TemperatureMilder conditions, shorter reaction times nih.gov
Direct C-H Arylation Isoquinoline, 1-halo-2-nitrobenzene, Pd/Ru/Ir catalystModerate TemperatureHigh atom economy, fewer synthetic steps researchgate.netnih.gov
Palladium-Catalyzed Enolate Arylation ortho-functionalized aryl halide, enolate precursor, Pd catalystModerate TemperatureModular approach, tolerates diverse substituents rsc.orgmdpi.com

Future work should focus on screening various transition-metal catalysts and reaction conditions to optimize the synthesis of this compound, aiming for high yields, operational simplicity, and broad substrate scope.

Deeper Mechanistic Elucidation via Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While classical mechanistic studies often rely on the isolation and characterization of final products and stable intermediates, many critical reaction steps involve transient species that are difficult to detect. Future research should employ advanced, operando spectroscopic techniques to gain real-time insights into the formation of this compound.

Operando spectroscopy allows for the monitoring of a chemical reaction as it happens, providing a "movie" of the molecular transformations rather than just a "snapshot" of the beginning and end. rsc.orgyoutube.comethz.ch For instance, in a modified Bischler-Napieralski synthesis, the mechanism is believed to proceed through a highly reactive nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Direct observation of this species is challenging, but techniques like in-situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy could potentially identify its formation and consumption in real-time. rsc.org

Similarly, for a proposed transition-metal-catalyzed C-H activation pathway, operando methods are invaluable. Techniques such as X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and coordination environment of the metal catalyst throughout the catalytic cycle. chimia.ch This would enable researchers to identify the active catalytic species, observe key steps like oxidative addition and reductive elimination, and understand catalyst deactivation pathways. rsc.org

Spectroscopic TechniqueInformation GainedApplication to this compound Synthesis
In-situ NMR Spectroscopy Structural information on soluble species, reaction kineticsMonitoring substrate conversion, identifying and quantifying intermediates like nitrilium ions. rsc.org
In-situ IR/Raman Spectroscopy Vibrational modes of functional groups, bonding informationTracking the disappearance of amide C=O bonds and the appearance of imine C=N bonds in a Bischler-Napieralski reaction; observing ligand-metal interactions in catalysis. youtube.com
X-ray Absorption Spectroscopy (XAS) Oxidation state and local coordination environment of a metal centerElucidating the dynamic changes in a transition-metal catalyst during a C-H activation cycle. chimia.ch

By applying these advanced techniques, a comprehensive mechanistic picture can be developed, leading to more rational and efficient synthetic strategies.

Integrated Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for modern chemical research. mdpi.comacs.org Future investigations into this compound should fully integrate these approaches to build predictive models for its synthesis and potential function.

Density Functional Theory (DFT) calculations can be employed to model the proposed synthetic routes from section 8.1. By calculating the Gibbs free energy profiles for different reaction pathways, researchers can predict activation barriers and reaction thermodynamics. researchgate.netraco.cat For example, a comparative DFT study could determine whether a Bischler-Napieralski or a palladium-catalyzed C-H activation pathway is more energetically favorable for generating this compound. researchgate.net Such theoretical insights can guide experimental efforts, saving significant time and resources by prioritizing the most promising synthetic strategies.

Furthermore, computational methods can be used to predict the spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) of proposed transient intermediates. raco.cat These calculated data can then be compared with experimental results from operando spectroscopy (section 8.2) to confirm the identity of these fleeting species. This integrated approach provides a much higher level of confidence in mechanistic assignments.

Beyond synthesis, computational modeling can be used to predict the physicochemical and biological properties of this compound. Molecular docking simulations, for instance, can predict the binding affinity of the molecule to various biological targets, such as enzymes or protein receptors, thereby guiding the experimental screening described in the next section. nih.gov

Research AreaExperimental ApproachComputational (DFT) ApproachSynergy
Reaction Optimization Screening catalysts, solvents, and temperatures.Calculating activation energies and reaction profiles for different pathways. researchgate.netDFT predicts the most promising conditions, reducing the experimental matrix.
Mechanistic Elucidation Operando spectroscopy to detect intermediates.Calculating structures and spectroscopic properties of proposed intermediates. raco.catComputational data helps assign experimental signals to specific molecular structures.
Biological Function In vitro screening against biological targets.Molecular docking to predict binding modes and affinities to protein targets. nih.govDocking results prioritize which biological assays are most likely to yield positive results.

This integrated experimental-computational loop, where theoretical predictions guide experiments and experimental results refine theoretical models, will be essential for accelerating research on this compound. acs.org

Exploration of Undiscovered Biological Targets and Modes of Action

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.govresearchgate.net Additionally, nitroaromatic compounds are known to possess potent bioactivity, often acting as inhibitors of various enzymes or as bioreductive prodrugs. nih.govresearchgate.net The combination of these two moieties in this compound suggests a high probability of significant, yet undiscovered, pharmacological potential.

Future research must begin with broad, systematic screening of the compound to identify its biological activities. A logical starting point would be to evaluate its cytotoxicity against a panel of human cancer cell lines, such as the NCI-60 panel. researchgate.net Many isoquinoline derivatives, including indenoisoquinolines, have demonstrated anticancer activity by targeting macromolecules like topoisomerase I or by inhibiting tubulin polymerization. nih.govacs.orgresearchgate.net

In parallel, the compound should be screened for antimicrobial activity against a panel of pathogenic bacteria and fungi. Given the known antibacterial properties of both isoquinoline alkaloids and certain nitro-heterocycles, this compound could represent a novel lead for antibiotic development. nih.govnih.gov

Compound ClassKnown Biological ActivitiesPotential Application for this compound
Isoquinoline Alkaloids Anticancer, antimicrobial, antiviral, anti-inflammatory mdpi.comnih.govScreening against cancer cell lines and microbial pathogens.
Nitroaromatic Heterocycles Antibacterial, anticancer, antiparasitic nih.govnih.govEvaluation as a potential bioreductive agent or enzyme inhibitor.
1-Arylisoquinolines Topoisomerase inhibition, tubulin polymerization inhibition nih.govacs.orgInvestigation of antimitotic activity and DNA interaction.

Upon discovery of a promising biological activity, subsequent research must focus on elucidating the molecule's mode of action. This would involve target identification studies (e.g., using affinity chromatography or proteomics), cellular mechanism studies (e.g., assays for apoptosis, cell cycle arrest, or DNA damage), and structure-activity relationship (SAR) studies to identify key structural features required for its activity. researchgate.net This systematic exploration could uncover novel biological targets and establish this compound as a valuable lead compound for drug discovery.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(2-Nitrophenyl)isoquinoline, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves coupling reactions between nitro-substituted aryl halides and isoquinoline precursors. Copper-catalyzed tandem processes, as demonstrated for structurally related 1-(arylthio)isoquinolines, can be adapted by substituting diaryliodonium salts with 2-nitrobenzene derivatives . Key optimization strategies include:

  • Catalytic Systems : Use of Cu(I) or Pd(II) catalysts to enhance cross-coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nitro group stability under high temperatures.
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and minimizing side reactions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the nitro group’s position and isoquinoline backbone integrity.
  • Mass Spectrometry : High-resolution MS validates molecular weight and detects isotopic patterns.
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) by identifying unreacted nitro precursors .

Advanced: How does the nitro group’s position (ortho vs. para) on the phenyl ring influence the compound’s reactivity and biological activity?

Comparative studies on nitrophenyl-substituted isoquinolines reveal:

  • Reactivity : The ortho-nitro group (as in this compound) induces steric hindrance, slowing nucleophilic substitution but enhancing electrophilic aromatic substitution at the isoquinoline core .
  • Biological Activity : Ortho-substitution may reduce antimicrobial potency compared to para-nitro derivatives (e.g., 4-Amino-N-(4-nitrophenyl)isoquinoline) but improves selectivity for cancer cell lines due to altered binding kinetics .
Nitro Position Reactivity Trend Biological Activity
Ortho (2-Nitro)Steric hindranceSelective anticancer
Para (4-Nitro)Enhanced electrophilicityBroad antimicrobial

Advanced: What mechanistic insights explain contradictory data on this compound’s stability in biological assays?

Discrepancies arise from:

  • Redox Sensitivity : The nitro group undergoes enzymatic reduction in vivo, generating reactive intermediates that may degrade the compound or form adducts with proteins .
  • pH-Dependent Stability : Under acidic conditions (e.g., lysosomal pH 4.5), the nitro group protonates, increasing solubility but accelerating decomposition. Neutral buffers (pH 7.4) improve stability .
    Methodological Recommendation : Use anaerobic conditions and antioxidant additives (e.g., ascorbate) in cell-based assays to mitigate redox-driven instability .

Advanced: How can computational modeling predict the physicochemical properties of this compound for drug design?

Density functional theory (DFT) and molecular docking are employed to:

  • LogP Prediction : Calculated logP values (e.g., 3.56 for 1-(2-Nitrophenyl)azepane analogs) guide solubility and membrane permeability estimates .
  • Binding Affinity : Docking studies with target proteins (e.g., topoisomerase II) identify key interactions between the nitro group and active-site residues .
    Validation : Compare computational results with experimental data (e.g., HPLC-measured logP) to refine models .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve crystallographic ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is challenged by:

  • Nitro Group Disorder : Thermal motion of the nitro group complicates electron density maps.
  • Solution : Collect data at low temperatures (100 K) and refine structures using restraints for nitro group geometry .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily protect the nitro group using Boc or Fmoc during alkylation/acylation .
  • Temperature Control : Maintain reactions below 60°C to prevent nitro group reduction or decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.